molecular formula C17H11Cl2N3O3S B4930847 N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-4-nitrobenzamide

N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-4-nitrobenzamide

Cat. No. B4930847
M. Wt: 408.3 g/mol
InChI Key: FUBZIQJURPEMDR-UHFFFAOYSA-N
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Description

N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-4-nitrobenzamide (DMTNB) is a chemical compound that has been synthesized and studied for its potential applications in scientific research. DMTNB is a thiazole derivative that has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research.

Mechanism of Action

The mechanism of action of N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-4-nitrobenzamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-4-nitrobenzamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. In addition, N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-4-nitrobenzamide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in energy metabolism and cell survival.
Biochemical and Physiological Effects:
N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-4-nitrobenzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce cell cycle arrest, and promote apoptosis. It has also been shown to reduce the production of inflammatory cytokines and chemokines, and to inhibit the migration of immune cells. In addition, N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-4-nitrobenzamide has been shown to increase the expression of antioxidant enzymes, and to protect neurons from oxidative stress.

Advantages and Limitations for Lab Experiments

N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-4-nitrobenzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under a variety of conditions. It has been shown to have low toxicity in vitro, and it has been used at concentrations up to 100 μM in various experiments. However, N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-4-nitrobenzamide has some limitations for lab experiments. It is not water-soluble, and it can form aggregates in aqueous solutions. It also has limited bioavailability in vivo, and its pharmacokinetics have not been fully characterized.

Future Directions

There are several future directions for research on N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-4-nitrobenzamide. One area of interest is the optimization of its pharmacokinetics and bioavailability, in order to improve its potential as a therapeutic agent. Another area of interest is the investigation of its effects on other signaling pathways and enzymes, in order to better understand its mechanism of action. In addition, the potential of N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-4-nitrobenzamide as a radioprotective agent has been suggested, and this area of research could be explored further. Finally, the development of novel analogues of N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-4-nitrobenzamide could lead to the discovery of more potent and selective compounds with potential therapeutic applications.

Synthesis Methods

N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-4-nitrobenzamide can be synthesized by reacting 2,4-dichloroaniline with methyl isothiocyanate to form 2,4-dichloro-5-methylthiazole. This intermediate is then reacted with 4-nitrobenzoyl chloride to form N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-4-nitrobenzamide. The synthesis of N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-4-nitrobenzamide has been optimized for high yield and purity, and the compound can be obtained in a few steps. The synthesis method has been described in detail in several research papers, and the purity and structure of N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-4-nitrobenzamide have been confirmed by various analytical techniques.

Scientific Research Applications

N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-4-nitrobenzamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to have anti-cancer properties, and its mechanism of action has been investigated in various cancer cell lines. N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-4-nitrobenzamide has also been studied for its potential as an anti-inflammatory agent, and its effects on various inflammatory markers have been investigated. In addition, N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-4-nitrobenzamide has been shown to have antioxidant properties, and its potential as a neuroprotective agent has been investigated.

properties

IUPAC Name

N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2N3O3S/c1-9-15(13-7-4-11(18)8-14(13)19)20-17(26-9)21-16(23)10-2-5-12(6-3-10)22(24)25/h2-8H,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUBZIQJURPEMDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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